molecular formula C14H22N2 B1466133 4-(1-Isopropylpiperidin-4-yl)aniline CAS No. 837421-92-8

4-(1-Isopropylpiperidin-4-yl)aniline

Cat. No.: B1466133
CAS No.: 837421-92-8
M. Wt: 218.34 g/mol
InChI Key: CMTKUPVJBDAYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Isopropylpiperidin-4-yl)aniline (CAS: 837421-92-8) is a piperidine-derived aromatic amine with the molecular formula C₁₂H₁₈N₂ and a molar mass of 190.29 g/mol . Its structure features a piperidine ring substituted with an isopropyl group at the 1-position and an aniline moiety at the 4-position. This compound is commercially available at 98% purity and is commonly utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, such as kinase inhibitors and receptor antagonists .

Properties

IUPAC Name

4-(1-propan-2-ylpiperidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(15)6-4-12/h3-6,11,13H,7-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKUPVJBDAYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 4-(1-Isopropylpiperidin-4-yl)aniline

General Synthetic Approach

The preparation of this compound typically involves:

  • Construction or functionalization of the piperidine ring bearing the isopropyl substituent at the nitrogen.
  • Introduction of the aniline group at the 4-position of the piperidine ring.
  • Use of nucleophilic aromatic substitution or reductive amination steps to assemble the target molecule.

Detailed Synthetic Routes

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A notable method involves the reaction of a halogenated quinazoline or quinoline intermediate with 4-amino-1-isopropylpiperidine. This approach is part of a multi-step synthesis where:

  • A quinazoline core is functionalized with a chlorine substituent at the 4-position.
  • 4-Amino-1-isopropylpiperidine acts as a nucleophile to substitute the chlorine atom, forming the C-N bond.
  • Subsequent deprotection and purification steps yield the target compound.

This method is exemplified in the synthesis of related compounds where 4-amino-1-isopropylpiperidine is used to introduce the piperidinylamino group at the 4-position of heterocyclic scaffolds, as reported in medicinal chemistry research on SPIN1 inhibitors.

Reduction of Nitro Precursors to Anilines

Another approach involves the reduction of nitro-substituted precursors to the corresponding anilines. For example:

  • Starting from 3-(4-nitrophenyl)pyridine derivatives, a salt-forming reaction with 3-halogenated propylene produces a quaternary ammonium salt intermediate.
  • This intermediate undergoes reduction using sodium borohydride in the presence of zinc chloride under mild conditions.
  • The reduction simultaneously converts the nitro group to an amine and reduces the pyridine ring to a piperidine ring, yielding 4-(piperidin-3-yl)aniline derivatives.

Although this method is described for 4-(piperidin-3-yl)aniline, analogous strategies can be adapted for this compound by appropriate substitution and functionalization.

Representative Experimental Procedure

An example experimental procedure for a related compound is as follows:

Step Reagents and Conditions Description Yield (%)
1 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, Zn powder, organic solvent, 55–65 °C, 2–3 h Salt-forming reaction to form quaternary ammonium salt Not specified
2 Quaternary ammonium salt + ZnCl2 + NaBH4, THF, 20–30 °C, 3–5 h Reduction reaction to convert nitro to amine and pyridine to piperidine 94.7–96.2

The product is isolated by concentration, quenching with dilute hydrochloric acid, pH adjustment, extraction with ethyl acetate, and purification by recrystallization.

Key Reaction Parameters and Yields

Parameter Value/Range Notes
Molar ratio (Quaternary salt : ZnCl2) 1 : 0.5–0.7 Controls reduction efficiency
Sodium borohydride equivalents 1.5–2 Added portionwise over reaction time
Reaction temperature 20–30 °C Mild conditions favor selectivity
Reaction time 3–5 hours Sufficient for complete reduction
Yield 94.7–96.2% High yield suitable for scale-up

Analytical Characterization

The synthesized 4-(piperidinyl)aniline derivatives are characterized by:

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Multiplets corresponding to piperidine ring protons and aromatic protons of aniline moiety.
  • Purity: >95% by HPLC methods.
  • Other techniques: Mass spectrometry and crystallography (for related compounds) to confirm structure and binding properties.

Research Findings and Industrial Relevance

  • The reduction method using sodium borohydride and zinc chloride avoids precious metals, reducing production costs and environmental impact.
  • Mild reaction conditions allow simultaneous reduction of nitro groups and pyridine rings.
  • The process is scalable and suitable for industrial production with good reproducibility and high yields.
  • The nucleophilic aromatic substitution method enables the introduction of the 1-isopropylpiperidinyl group efficiently in medicinal chemistry applications, facilitating the synthesis of biologically active molecules.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages References
Salt-forming + Reduction 3-(4-nitrophenyl)pyridine + 3-halogenated propylene Zn powder, ZnCl2, NaBH4 20–30 °C, 3–5 h 94.7–96.2% Mild, cost-effective, scalable
Nucleophilic Aromatic Substitution Halogenated quinazoline + 4-amino-1-isopropylpiperidine Basic conditions Multi-step, room to elevated temperature Not specified Versatile for functionalization

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropylpiperidin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include nitroaniline, aminopiperidine, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Antidepressant Activity: Research indicates that derivatives of piperidine compounds can act as serotonin receptor modulators, which are crucial in the treatment of depression and anxiety disorders. For instance, modifications to the piperidine ring can enhance binding affinity to serotonin receptors, potentially improving efficacy in treating mood disorders .
  • Anticancer Properties: Studies have shown that certain piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 4-(1-Isopropylpiperidin-4-yl)aniline have been tested for their ability to induce apoptosis in tumor cells .

Neurological Research

The compound's interaction with neurotransmitter systems positions it as a candidate for neurological research:

  • Alzheimer's Disease: Research suggests that piperidine derivatives may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition could enhance cholinergic transmission, offering a potential therapeutic pathway for Alzheimer's disease .

Drug Development

The compound serves as a scaffold for developing new pharmaceutical agents:

  • GlyT1 Inhibitors: Some derivatives are being explored as GlyT1 inhibitors for schizophrenia treatment. These compounds aim to modulate glycine transporters, which play a role in neurotransmission.

Case Study 1: Antidepressant Efficacy

A study examined the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depression-like behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that analogs of this compound exhibited potent cytotoxicity against human leukemia cells, with IC50 values indicating effective concentration levels required to inhibit cell growth significantly .

Data Tables

Application Area Description Research Findings
Medicinal ChemistryPotential antidepressant propertiesIncreased serotonin receptor binding
Neurological ResearchPossible acetylcholinesterase inhibitionEnhanced cholinergic activity
Drug DevelopmentGlyT1 inhibitors for schizophreniaEffective modulation of glycine transport

Mechanism of Action

The mechanism of action of 4-(1-Isopropylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-(1-Methylpiperidin-4-yl)aniline (CAS: 454482-12-3)
  • Molecular Formula : C₁₂H₁₈N₂
  • Molar Mass : 190.29 g/mol .
  • Applications : Used in the synthesis of serotonin receptor modulators .
(1-Isopropylpiperidin-3-yl)methanol (CAS: 752970-45-9)
  • Molecular Formula: C₉H₁₉NO
  • Molar Mass : 157.25 g/mol .
  • Key Difference : A hydroxymethyl group replaces the aniline moiety, increasing polarity and solubility in aqueous media.

Sulfonyl-Functionalized Derivatives

4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1)
  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molar Mass : 240.32 g/mol .
  • Key Difference : Introduction of a sulfonyl group enhances hydrogen-bonding capacity and metabolic stability, making it suitable for protease inhibitor design .
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 314285-39-7)
  • Molecular Formula : C₁₂H₁₈N₂O₂S
  • Molar Mass : 254.34 g/mol .
  • Solubility: Slightly soluble in chloroform and methanol .
  • Applications : A research chemical in high-throughput screening for kinase targets .

Complex Derivatives with Aromatic Systems

4-(4-(3-(2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline (CAS: 1799522-68-1)
  • Molecular Formula : C₃₁H₃₄ClFN₄O₂S
  • Molar Mass : 581.14 g/mol .
  • Key Difference : Incorporation of chlorophenyl, fluorophenyl, and methylsulfonyl groups expands π-π stacking and hydrophobic interactions, likely targeting G-protein-coupled receptors (GPCRs) .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Purity
4-(1-Isopropylpiperidin-4-yl)aniline 837421-92-8 C₁₂H₁₈N₂ 190.29 Aniline, isopropyl 98%
4-(1-Methylpiperidin-4-yl)aniline 454482-12-3 C₁₂H₁₈N₂ 190.29 Aniline, methyl >95%
4-(Piperidin-1-ylsulfonyl)aniline 6336-68-1 C₁₁H₁₆N₂O₂S 240.32 Aniline, sulfonyl N/A
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline 314285-39-7 C₁₂H₁₈N₂O₂S 254.34 Aniline, sulfonyl, methyl N/A

Impact of Substituents on Physicochemical Properties

  • Solubility : Sulfonyl derivatives exhibit lower aqueous solubility due to their hydrophobic sulfonyl groups but show improved stability in organic solvents like chloroform .
  • Reactivity : The aniline moiety in all compounds allows for facile derivatization via electrophilic substitution, enabling rapid synthesis of analogs .

Biological Activity

4-(1-Isopropylpiperidin-4-yl)aniline, also known by its chemical name and CAS number 837421-92-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropyl group and an aniline moiety. This unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Neuroactive Properties : Its structural similarity to other piperidine derivatives suggests potential neuroactive effects, possibly influencing neurotransmitter systems.
  • Antimicrobial Effects : Some derivatives in this class have shown activity against various microbial strains.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes. The piperidine group may facilitate binding to neurotransmitter receptors, while the aniline portion could influence enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
NeuroactiveModulation of neurotransmitter systems
AntimicrobialActivity against bacterial strains

Case Studies

  • Anticancer Studies :
    • In a study evaluating various piperidine derivatives, this compound was found to inhibit the growth of specific cancer cell lines with IC50 values indicating significant potency compared to controls. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Neuroactive Research :
    • A pharmacological evaluation highlighted that compounds similar to this compound modulate dopamine and serotonin receptors, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Testing :
    • Preliminary antimicrobial assays demonstrated that this compound exhibits bacteriostatic effects against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Isopropylpiperidin-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1-Isopropylpiperidin-4-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.